molecular formula C24H25N5O2S B2621334 N-cyclopentyl-4-methyl-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111238-01-7

N-cyclopentyl-4-methyl-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2621334
CAS No.: 1111238-01-7
M. Wt: 447.56
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-4-methyl-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines

Mechanism of Action

Target of Action

Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are capable of binding in the biological system with a variety of enzymes and receptors . Quinazoline derivatives have also been found to have significant biological activities .

Mode of Action

The mode of action of triazoles and quinazolines can vary widely depending on the specific compound and its functional groups. They can interact with their targets in different ways, leading to a variety of biological effects .

Biochemical Pathways

Triazoles and quinazolines can affect various biochemical pathways. For example, some triazole derivatives have been found to have antimicrobial, antifungal, and antiviral activities . Similarly, quinazoline derivatives have been found to have anti-cancer, anti-inflammatory, and antibacterial activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of triazoles and quinazolines can also vary widely depending on the specific compound. These properties can significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of triazoles and quinazolines can include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication, among others .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of triazoles and quinazolines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-methyl-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline core, followed by the introduction of the cyclopentyl and methylphenyl groups. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-methyl-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-cyclopentyl-4-methyl-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-1-{[(4-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
  • N-cyclopentyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Uniqueness

N-cyclopentyl-4-methyl-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is unique due to its specific structural features, such as the presence of the cyclopentyl and methylphenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-cyclopentyl-4-methyl-1-[(4-methylphenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-15-7-9-16(10-8-15)14-32-24-27-26-23-28(2)22(31)19-12-11-17(13-20(19)29(23)24)21(30)25-18-5-3-4-6-18/h7-13,18H,3-6,14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWJCUFJZUZZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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